molecular formula C18H18ClFN2O2S B5915100 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide

Cat. No.: B5915100
M. Wt: 380.9 g/mol
InChI Key: DHNFCEYDQLEIJN-UZYVYHOESA-N
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Description

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide is a complex organic compound with a molecular formula of C18H18ClFN2O2S This compound is notable for its unique structure, which includes a piperidine ring, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form 4-chloro-N-(4-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with piperidine and formaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
  • 4-chloro-N-(4-fluorophenyl)-1-piperidinylmethanone

Uniqueness

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(NZ)-4-chloro-N-[(4-fluorophenyl)-piperidin-1-ylmethylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S/c19-15-6-10-17(11-7-15)25(23,24)21-18(22-12-2-1-3-13-22)14-4-8-16(20)9-5-14/h4-11H,1-3,12-13H2/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFCEYDQLEIJN-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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